molecular formula C22H28Cl2N8O2 B601416 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde CAS No. 62247-48-7

4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde

Cat. No. B601416
CAS RN: 62247-48-7
M. Wt: 507.43
InChI Key:
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Description

“4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde” is a chemical compound with the molecular formula C13H17NO2 . It is used as a reactant for the synthesis of various agents such as anti-inflammatory agents, piperidine incorporated α-aminophosphonates for antibacterial agents, and 5-Hydroxyaurone derivatives as growth inhibitors against HUVEC and some cancer cell lines .


Synthesis Analysis

The synthesis of “4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde” involves the reaction of Piperidine and 4-Bromobenzaldehyde . More detailed synthesis methods and their diverse biological applications can be found in the paper "PIPERIDONE ANALOGS: SYNTHESIS AND THEIR DIVERSE BIOLOGICAL APPLICATIONS" .


Molecular Structure Analysis

The molecular structure of “4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde” consists of a benzaldehyde group attached to a piperidin-1-yl group through a methylene bridge . The InChI code for this compound is 1S/C13H17NO2/c15-9-11-1-3-13 (4-2-11)14-7-5-12 (10-16)6-8-14/h1-4,9,12,16H,5-8,10H2 .


Physical And Chemical Properties Analysis

“4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde” is a solid compound with a boiling point of 135-137°C . Its molecular weight is 219.28 g/mol .

Scientific Research Applications

  • Synthesis of Quinolinone Derivatives : One application involves the synthesis of quinolinone derivatives via multicomponent reactions, where 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde and related compounds play a role in forming complex organic structures with potential pharmaceutical applications (Du, Han, Zhou, & Borovkov, 2020).

  • Construction of Bodipy Compounds : In the field of fluorescent compounds, 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde has been used in the synthesis and characterization of Bodipy compounds. These have applications in live cell imaging and cytotoxicity studies in cancer research (Eçik, Kazan, Sengul, Kandemir, & Çoşut, 2019).

  • Knoevenagel–Doebner Reaction : It is involved in the classical Knoevenagel–Doebner reaction, contributing to the synthesis of substituted 4-vinylphenols, which are significant in various chemical processes (Sinha, Sharma, & Joshi, 2007).

  • Catalysis in Pharmaceutical Synthesis : The compound has also been used in the synthesis of pharmaceutical precursors such as 1,4-dihydropyridine derivatives, acting as an intermediate in reactions facilitated by basic catalysts like piperidine (Perozo-Rondón et al., 2006).

  • Antibacterial Activity : In medicinal chemistry, derivatives of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde have been synthesized and evaluated for their antibacterial activities, indicating its potential in developing new antimicrobial agents (Nagaraju et al., 2014).

  • Synthesis of CCR5 Antagonists : It has been used in the synthesis of novel non-peptide CCR5 antagonists, which are important in the treatment of HIV and other diseases (Bi, 2014).

Safety And Hazards

The safety information for “4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde” indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation and may be harmful if absorbed through the skin . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

Future Directions

The future directions for “4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde” could involve further exploration of its potential uses in the synthesis of various agents, given its role as a reactant in the synthesis of anti-inflammatory agents, antibacterial agents, and growth inhibitors .

properties

IUPAC Name

4-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-9-11-1-3-13(4-2-11)14-7-5-12(10-16)6-8-14/h1-4,9,12,16H,5-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFVJLCTVMBVMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594769
Record name 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde

CAS RN

683772-13-6
Record name 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 4-fluorobenzaldehyde (4.3 mL), 4-hydroxymethylpiperidine (4.8 g), and cesium carbonate (26 g) in DMF (80 mL) was heated to 100° C. for 24 h and cooled to room temperature. Water (400 mL) was added, and the resulting precipitate was collected by filtration to give the title compound as a tan amorphous powder (4.1 g).
Quantity
4.3 mL
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two

Citations

For This Compound
5
Citations
GA Valdivia‐Berroeta, EW Jackson… - Advanced Functional …, 2020 - Wiley Online Library
Molecular nonlinear optical (NLO) crystals feature important advantages compared to inorganic counterparts, such as low dielectric constants, ultrafast response times, and large electro…
Number of citations: 45 onlinelibrary.wiley.com
SJ Kim, IC Yu, JA Lee, WT Kim, M Jazbinsek, W Yoon… - Dyes and …, 2021 - Elsevier
In this study, we develop new organic benzothiazolium crystals possessing very large off-diagonal optical nonlinearity. In these crystals, benzothiazolium-based 2-(4-(4-(hydroxymethyl)…
Number of citations: 6 www.sciencedirect.com
KH Lee, SH Lee, H Yun, M Jazbinsek, JW Kim… - …, 2016 - pubs.rsc.org
We report on multi-functional supramolecular building blocks for obtaining a non-centrosymmetric crystal structure, which is the essential requirement for achieving a macroscopic …
Number of citations: 14 pubs.rsc.org
GA Valdivia-Berroeta - 2020 - search.proquest.com
Terahertz (THz) spectroscopy is an emerging technology with promising applications in imaging, homeland security, and material detection and quantification. Frequencies in the THz …
Number of citations: 2 search.proquest.com
E Buscató Arsequell - Frankfurt am Main, Johann Wolfgang …
Number of citations: 0

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